4-(Pyridin-4-yloxy)-benzenesulfonic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-pyridin-4-yloxybenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4S/c13-17(14,15)11-3-1-9(2-4-11)16-10-5-7-12-8-6-10/h1-8H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXVIGUWDUVUVMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC=NC=C2)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375185 | |

| Record name | 4-[(Pyridin-4-yl)oxy]benzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192329-80-9 | |

| Record name | 4-(4-Pyridinyloxy)benzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=192329-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(Pyridin-4-yl)oxy]benzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 192329-80-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"4-(Pyridin-4-yloxy)-benzenesulfonic acid" properties and structure

An In-depth Technical Guide to 4-(Pyridin-4-yloxy)-benzenesulfonic acid

Abstract: This document provides a comprehensive technical overview of 4-(Pyridin-4-yloxy)-benzenesulfonic acid, a heterocyclic organic compound with significant potential as a versatile building block in medicinal chemistry and materials science. We will delve into its structural and physicochemical properties, propose a robust synthetic methodology, outline protocols for structural elucidation, and discuss potential applications for research and drug development professionals. This guide is designed to synthesize established chemical principles with practical, field-proven insights to empower researchers in their experimental endeavors.

Introduction and Molecular Overview

4-(Pyridin-4-yloxy)-benzenesulfonic acid (CAS No. 192329-80-9) is a bifunctional organic molecule that incorporates a benzenesulfonic acid moiety and a pyridine ring, linked by a stable ether bond.[1] This unique architecture offers a compelling combination of chemical properties. The sulfonic acid group provides high polarity and water solubility, while also serving as a strong hydrogen bond donor.[2] The pyridine ring, a common heterocycle in pharmaceuticals, acts as a hydrogen bond acceptor and can participate in π-π stacking interactions, which are crucial for molecular recognition at biological targets.[3]

The strategic placement of the ether linkage at the para position of the benzene ring and the 4-position of the pyridine ring results in a linear, rigid structure that can be exploited in the rational design of targeted molecules. Its potential lies in its utility as a scaffold or intermediate for creating more complex molecules, such as selective enzyme inhibitors or novel materials.[4]

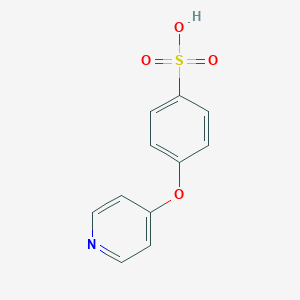

Caption: Chemical structure of 4-(Pyridin-4-yloxy)-benzenesulfonic acid.

Physicochemical and Computed Properties

A thorough understanding of a compound's physicochemical properties is fundamental for its application in drug discovery and materials science. The properties listed below are critical for predicting its behavior in biological systems and for designing synthetic and purification protocols.

| Property | Value | Source | Significance for Researchers |

| CAS Number | 192329-80-9 | [1][5][6] | Unique identifier for database searches and procurement. |

| Molecular Formula | C₁₁H₉NO₄S | [1][5][7] | Confirms elemental composition and is essential for mass spectrometry. |

| Molecular Weight | 251.26 g/mol | [1][5][7] | Crucial for stoichiometric calculations in synthesis and for preparing solutions of known molarity. |

| Predicted Density | 1.427 ± 0.06 g/cm³ | [5] | Provides an estimate for formulation and packing considerations. |

| Predicted pKa | -0.82 ± 0.50 | [5] | The highly negative pKa indicates that the sulfonic acid is a strong acid and will be fully deprotonated (anionic) at physiological pH, impacting solubility and target interaction. |

| TPSA | 76.49 Ų | [7] | The Topological Polar Surface Area is a key predictor of drug transport properties. A value < 140 Ų is often associated with good cell membrane permeability. |

| Predicted LogP | 2.1206 | [7] | This value suggests a moderate lipophilicity, which, combined with the charged sulfonate group, indicates amphiphilic character. This balance is often desirable for drug candidates. |

| H-Bond Acceptors | 4 | [7] | The oxygen and nitrogen atoms can act as hydrogen bond acceptors, a key interaction in drug-receptor binding. |

| H-Bond Donors | 1 | [7] | The sulfonic acid hydroxyl group is a strong hydrogen bond donor, critical for anchoring the molecule in a binding pocket. |

Proposed Synthesis and Purification Workflow

While a specific, peer-reviewed synthesis for 4-(Pyridin-4-yloxy)-benzenesulfonic acid is not prominently available, a reliable synthetic route can be designed based on the principles of nucleophilic aromatic substitution (SNAᵣ). This approach is logical due to the presence of an electron-withdrawing sulfonate group on the benzene ring, which activates the ring towards nucleophilic attack.

Causality of Experimental Choices:

-

Reaction: A Williamson ether synthesis-type reaction between sodium 4-fluorobenzenesulfonate and 4-hydroxypyridine is proposed. The fluoride is an excellent leaving group for SNAᵣ reactions.

-

Solvent: A polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is chosen to dissolve the ionic starting materials and facilitate the SNAᵣ mechanism without protonating the nucleophile.

-

Base: A mild inorganic base like potassium carbonate (K₂CO₃) is selected to deprotonate the 4-hydroxypyridine, forming the pyridin-4-olate nucleophile in situ. It is easily removed during workup.

-

Temperature: Elevated temperatures (e.g., 100-140 °C) are typically required to overcome the activation energy of the reaction.

Sources

- 1. scbt.com [scbt.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-(PYRIDIN-4-YLOXY)-BENZENESULFONIC ACID CAS#: 192329-80-9 [m.chemicalbook.com]

- 6. 192329-80-9|4-(Pyridin-4-yloxy)benzenesulfonic acid|BLD Pharm [bldpharm.com]

- 7. chemscene.com [chemscene.com]

An In-depth Technical Guide to 4-(Pyridin-4-yloxy)-benzenesulfonic acid (CAS 192329-80-9)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(Pyridin-4-yloxy)-benzenesulfonic acid, a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Drawing upon established chemical principles and analogous structures, this document will detail its physicochemical properties, propose a robust synthesis protocol, and explore its prospective utility in research and development.

Compound Overview and Physicochemical Properties

4-(Pyridin-4-yloxy)-benzenesulfonic acid is a diaryl ether derivative characterized by a pyridine ring linked via an oxygen bridge to a benzenesulfonic acid moiety. This unique combination of a basic pyridine unit and a strongly acidic sulfonic acid group imparts distinct chemical characteristics.

The sulfonic acid group, with a predicted pKa of approximately -0.82, renders the molecule highly acidic and water-soluble.[1] The pyridine moiety provides a basic nitrogen atom, allowing for interactions with biological targets and the formation of salts.[2] These dual functionalities make it an intriguing building block in various chemical syntheses.

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 4-(Pyridin-4-yloxy)-benzenesulfonic acid

| Property | Value | Source(s) |

| CAS Number | 192329-80-9 | [1] |

| Molecular Formula | C₁₁H₉NO₄S | [1] |

| Molecular Weight | 251.26 g/mol | [1] |

| Predicted Density | 1.427 g/cm³ | [1] |

| Predicted pKa | -0.82 ± 0.50 | [1] |

| Appearance | Solid (form may vary) | [3] |

| Classification | Organic Building Block, Sulfonic Acid, Ether | [4] |

Synthesis Methodology: A Two-Step Approach

Step 1: Synthesis of the Diaryl Ether Intermediate (4-phenoxypyridine)

The initial step involves the formation of the diaryl ether linkage. A common and effective method for this transformation is the Ullmann condensation or a related copper-catalyzed coupling reaction. This involves the reaction of a phenol with an aryl halide.

Experimental Protocol: Synthesis of 4-phenoxypyridine

Materials:

-

4-chloropyridine hydrochloride

-

Phenol

-

Potassium carbonate (K₂CO₃)

-

Copper(I) iodide (CuI)

-

Pyridine (as solvent)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloropyridine hydrochloride, 1.2 equivalents of phenol, and 2.5 equivalents of potassium carbonate.

-

Add anhydrous pyridine as the solvent to create a stirrable slurry.

-

Add a catalytic amount of copper(I) iodide (approximately 5-10 mol%).

-

Heat the reaction mixture to reflux (approximately 115°C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding water and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure 4-phenoxypyridine.[3]

Step 2: Sulfonation of 4-phenoxypyridine

The second step is the electrophilic aromatic substitution to introduce the sulfonic acid group onto the benzene ring. The ether linkage is an ortho-, para-directing group. Due to steric hindrance from the pyridine ring at the ortho position, the para-position is the favored site of substitution.

Experimental Protocol: Sulfonation of 4-phenoxypyridine

Materials:

-

4-phenoxypyridine

-

Fuming sulfuric acid (oleum, 20% SO₃)

Procedure:

-

In a clean, dry flask, cool fuming sulfuric acid to 0°C in an ice bath.

-

Slowly add 4-phenoxypyridine to the cold fuming sulfuric acid with continuous stirring. The addition should be done portion-wise to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water to remove excess acid.

-

Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain pure 4-(Pyridin-4-yloxy)-benzenesulfonic acid.

The overall proposed synthesis workflow is depicted in the following diagram:

Caption: Proposed two-step synthesis of 4-(Pyridin-4-yloxy)-benzenesulfonic acid.

Potential Applications in Research and Development

While specific applications for 4-(Pyridin-4-yloxy)-benzenesulfonic acid are not yet widely documented, its structural motifs suggest several promising areas of investigation for researchers.

A. Medicinal Chemistry and Drug Discovery

The diaryl ether scaffold is a common feature in many biologically active molecules. The presence of both a hydrogen bond acceptor (pyridine nitrogen) and a strong acid group suggests potential for interactions with biological targets such as enzymes and receptors. A related isomer, 4-(Pyridin-3-Yloxy)Benzenesulfonic Acid, is noted for its use as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[2] This suggests that the 4-oxy isomer could also serve as a valuable building block for creating novel therapeutic agents. The benzenesulfonamide group, a close relative of sulfonic acid, is a well-known pharmacophore found in a variety of drugs, including some with antibacterial and anti-inflammatory properties.

B. Materials Science

The amphiphilic nature of this molecule, combining an aromatic hydrophobic backbone with a highly polar sulfonic acid group, could be of interest in the development of novel surfactants, emulsifiers, or functional polymers. The pyridine unit can also be quaternized to introduce a permanent positive charge, further tuning the molecule's properties for applications in ionic liquids or as a phase-transfer catalyst.

C. Analytical Chemistry

The pyridine moiety is known to coordinate with metal ions. This property, combined with the water-solubility imparted by the sulfonic acid group, could make 4-(Pyridin-4-yloxy)-benzenesulfonic acid a useful ligand for the complexation and detection of metal ions in aqueous solutions.[2]

Conclusion and Future Outlook

4-(Pyridin-4-yloxy)-benzenesulfonic acid is a readily synthesizable organic building block with a unique combination of chemical functionalities. While its full potential is yet to be explored, its structural similarity to compounds with known biological and material applications makes it a promising candidate for further investigation. The proposed synthesis protocol provides a clear pathway for researchers to obtain this compound for their studies. Future research should focus on exploring its biological activities, its utility as a scaffold in medicinal chemistry, and its potential applications in materials and analytical sciences. As with any research chemical, it is intended for laboratory use only and not for diagnostic or therapeutic purposes.[1]

References

-

Recent work for the synthesis of diaryl ethers and the application of... - ResearchGate. [Link]

- WO2011007324A1 - Pyridin-4-yl derivatives - Google P

Sources

An In-Depth Technical Guide to 4-(Pyridin-4-yloxy)-benzenesulfonic Acid for Researchers and Drug Development Professionals

Core Molecular Attributes

4-(Pyridin-4-yloxy)-benzenesulfonic acid is a heterocyclic organic compound that serves as a crucial building block in the synthesis of more complex molecules. Its unique structure, combining a pyridine ring, an ether linkage, and a benzenesulfonic acid moiety, imparts specific chemical properties that are advantageous in medicinal chemistry.

Fundamental Properties

A clear understanding of the basic molecular and physical properties is the cornerstone of effective laboratory use and reaction planning.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₄S | [1][2][3] |

| Molecular Weight | 251.26 g/mol | [1][2][3] |

| CAS Number | 192329-80-9 | [1][3][4] |

The presence of both a basic pyridine nitrogen and a strongly acidic sulfonic acid group makes this an interesting zwitterionic molecule, influencing its solubility and reactivity.

Chemical Structure and Reactivity

The structural arrangement of 4-(Pyridin-4-yloxy)-benzenesulfonic acid is key to its utility. The ether bridge connects the electron-withdrawing benzenesulfonic acid ring to the electron-deficient pyridine ring.

Caption: 2D structure of 4-(Pyridin-4-yloxy)-benzenesulfonic acid.

The sulfonic acid group is a strong acid, making the compound highly soluble in polar solvents.[2][5] This functional group can be readily converted into sulfonamides and sulfonyl chlorides, which are common pharmacophores.[5] The pyridine moiety provides a basic handle for salt formation and can participate in hydrogen bonding and π-stacking interactions with biological targets.[2]

Synthesis Pathway

A common synthetic route to 4-(Pyridin-4-yloxy)-benzenesulfonic acid involves a nucleophilic aromatic substitution reaction.

Caption: Generalized synthesis workflow.

In this workflow, the hydroxyl group of 4-hydroxypyridine acts as a nucleophile, displacing the fluoride from 4-fluorobenzenesulfonic acid. The choice of a high-boiling polar aprotic solvent like DMSO facilitates the reaction, and a base is required to deprotonate the hydroxypyridine, increasing its nucleophilicity. This method is a robust and scalable approach for producing the target compound.

Applications in Drug Discovery and Development

4-(Pyridin-4-yloxy)-benzenesulfonic acid is primarily utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[2] Its structural motifs are found in a variety of compounds investigated for different therapeutic areas.

Key Application Areas:

-

Kinase Inhibitors: The pyridine and phenyl rings can serve as scaffolds that fit into the ATP-binding pocket of various kinases. The sulfonic acid group can be functionalized to create sulfonamides, which are known to interact with key residues in these enzymes.

-

GPCR Ligands: The molecule's features can be elaborated to design ligands that target G-protein coupled receptors, where aromatic interactions and hydrogen bonding are critical for binding.

-

Building Block for Combinatorial Chemistry: Its reactive sulfonic acid handle allows for easy derivatization, making it a valuable building block for generating libraries of compounds for high-throughput screening.[2]

The compound's utility lies in its ability to be readily modified, allowing medicinal chemists to explore structure-activity relationships (SAR) efficiently.[2] For instance, the synthesis of novel sulfonamide derivatives has been a fruitful area of research, leading to the discovery of potent enzyme inhibitors.[6]

Safety and Handling

For research use only, 4-(Pyridin-4-yloxy)-benzenesulfonic acid is not intended for diagnostic or therapeutic use.[1] Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It is advisable to handle the compound in a well-ventilated area or a fume hood.

Conclusion

4-(Pyridin-4-yloxy)-benzenesulfonic acid is a chemical compound with significant value for the pharmaceutical and life sciences research community. Its well-defined molecular weight and formula, coupled with its versatile reactivity, make it an important tool in the design and synthesis of novel therapeutic agents. A thorough understanding of its properties and synthesis is essential for leveraging its full potential in the laboratory.

References

-

PubChem. CID 175264139 | C10H10N2O6S2. [Link]

-

Wikipedia. Benzenesulfonic acid. [Link]

-

National Institutes of Health. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-(PYRIDIN-4-YLOXY)-BENZENESULFONIC ACID CAS#: 192329-80-9 [chemicalbook.com]

- 4. 192329-80-9|4-(Pyridin-4-yloxy)benzenesulfonic acid|BLD Pharm [bldpharm.com]

- 5. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]

- 6. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 4-(Pyridin-4-yloxy)-benzenesulfonic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-(Pyridin-4-yloxy)-benzenesulfonic acid in various organic solvents. While specific quantitative solubility data for this compound is not extensively available in published literature, this document outlines its key physicochemical properties and their theoretical implications for solubility. Furthermore, it offers detailed, field-proven experimental protocols to enable researchers and drug development professionals to accurately measure solubility in their own laboratory settings. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data crucial for applications ranging from reaction chemistry and purification to formulation development.

Introduction: The Significance of 4-(Pyridin-4-yloxy)-benzenesulfonic Acid

4-(Pyridin-4-yloxy)-benzenesulfonic acid (CAS No. 192329-80-9) is a heterocyclic organic compound featuring a pyridine ring linked to a benzenesulfonic acid moiety via an ether bond.[1] Its molecular structure, combining the aromatic systems of pyridine and benzene with a highly polar sulfonic acid group, suggests a unique profile of chemical reactivity and intermolecular interactions. In the pharmaceutical and materials science sectors, understanding the solubility of such compounds is a critical first step. Solubility dictates the choice of solvents for synthesis and purification, influences reaction kinetics, and is a key determinant of bioavailability in drug formulations. The sulfonic acid group, in particular, is often employed to enhance the aqueous solubility and stability of active pharmaceutical ingredients (APIs) through salt formation.[2] This guide will provide the foundational knowledge and practical methodologies to thoroughly characterize the solubility of this compound.

Physicochemical Properties and Predicted Solubility Profile

A comprehensive understanding of the molecular structure of 4-(Pyridin-4-yloxy)-benzenesulfonic acid is fundamental to predicting its solubility in different organic solvents.

Table 1: Physicochemical Properties of 4-(Pyridin-4-yloxy)-benzenesulfonic acid

| Property | Value | Source |

| CAS Number | 192329-80-9 | [1] |

| Molecular Formula | C₁₁H₉NO₄S | [1] |

| Molecular Weight | 251.26 g/mol | [1] |

The presence of both a sulfonic acid group (-SO₃H) and a pyridine ring imparts a high degree of polarity to the molecule. The sulfonic acid group is a strong Brønsted acid and a potent hydrogen bond donor and acceptor. The pyridine nitrogen can also act as a hydrogen bond acceptor. These features suggest a high affinity for polar solvents.

Predicted Solubility:

-

High Solubility: Expected in polar protic solvents such as water, methanol, and ethanol, which can engage in strong hydrogen bonding with the sulfonic acid and pyridine moieties.

-

Moderate Solubility: Possible in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which can act as hydrogen bond acceptors.

-

Low to Negligible Solubility: Anticipated in non-polar solvents like hexane, toluene, and diethyl ether, which lack the ability to form strong interactions with the polar functional groups of the molecule.

The following diagram illustrates the key structural features influencing the solubility of 4-(Pyridin-4-yloxy)-benzenesulfonic acid.

Caption: Molecular structure of 4-(Pyridin-4-yloxy)-benzenesulfonic acid highlighting key functional groups.

Experimental Determination of Solubility: A Step-by-Step Guide

Given the lack of published quantitative data, this section provides a robust, step-by-step protocol for the experimental determination of the solubility of 4-(Pyridin-4-yloxy)-benzenesulfonic acid. The shake-flask method is a widely accepted and reliable technique for this purpose.

Materials and Equipment

-

4-(Pyridin-4-yloxy)-benzenesulfonic acid (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV/Vis spectrophotometer

Experimental Workflow

The following diagram outlines the logical flow of the solubility determination experiment.

Caption: Workflow for the experimental determination of solubility.

Detailed Protocol

-

Preparation of a Saturated Solution: Add an excess amount of 4-(Pyridin-4-yloxy)-benzenesulfonic acid to a known volume of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure the solution is saturated.[2]

-

Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[2]

-

Sample Collection and Filtration: Allow the solutions to settle. Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred. Immediately filter the aliquot using a syringe filter compatible with the solvent. This step is critical to remove any suspended microparticles.

-

Dilution: Accurately dilute a known volume of the clear filtrate with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV/Vis).

-

Quantitative Analysis:

-

Using HPLC: Develop an HPLC method capable of separating and quantifying 4-(Pyridin-4-yloxy)-benzenesulfonic acid. This involves selecting an appropriate column, mobile phase, flow rate, and detector wavelength. Prepare a calibration curve by injecting standard solutions of known concentrations. Analyze the diluted sample and determine its concentration from the calibration curve.[2]

-

Using UV/Vis Spectroscopy: Determine the wavelength of maximum absorbance (λmax) of the compound in the chosen solvent. Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax to create a calibration curve according to the Beer-Lambert Law. Measure the absorbance of the diluted sample and calculate its concentration using the calibration curve.[2]

-

-

Calculation of Solubility: Calculate the original concentration of the saturated solution by accounting for the dilution factor. Report the solubility in standard units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L), and always specify the temperature at which the measurement was made.

Factors Influencing Solubility and Solvent Selection

The choice of an appropriate solvent is dictated by the intended application. The following diagram provides a logical workflow for solvent selection based on solubility requirements.

Sources

"4-(Pyridin-4-yloxy)-benzenesulfonic acid" safety data sheet and handling precautions

An In-Depth Technical Guide to the Safe Handling of 4-(Pyridin-4-yloxy)-benzenesulfonic acid

This document provides a comprehensive technical guide for the safe handling of 4-(Pyridin-4-yloxy)-benzenesulfonic acid (CAS No. 192329-80-9).[1] Given the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from structurally analogous compounds—primarily benzenesulfonic acid and its derivatives—to establish a robust safety protocol. This guide is intended for researchers, scientists, and drug development professionals familiar with laboratory settings. The procedures outlined herein are designed to be self-validating systems of safety, grounded in the principles of chemical causality and established best practices.

Introduction to 4-(Pyridin-4-yloxy)-benzenesulfonic acid

4-(Pyridin-4-yloxy)-benzenesulfonic acid is an organic compound featuring a pyridine ring linked via an ether bond to a benzenesulfonic acid moiety. Its molecular formula is C₁₁H₉NO₄S, and it has a molecular weight of 251.26 g/mol .[1][2] This unique structure makes it a valuable building block and intermediate in organic synthesis, particularly in the development of novel therapeutic agents and selective inhibitors in medicinal chemistry.[3] The sulfonic acid group imparts strong acidic properties and enhances reactivity, while the pyridine component can be crucial for interactions with biological targets.[3][4] However, these same properties necessitate stringent safety and handling precautions.

Hazard Identification and Risk Assessment

The primary hazards associated with 4-(Pyridin-4-yloxy)-benzenesulfonic acid are inferred from its core functional group, the aromatic sulfonic acid. Sulfonic acids are organic analogs of sulfuric acid and are known to be strong acids that can be corrosive.[4]

Table 1: Inferred Hazard Profile

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

|---|---|---|---|

| Skin Corrosion/Irritation | Corrosive | Danger | H314: Causes severe skin burns and eye damage.[5][6][7] |

| Serious Eye Damage | Corrosive | Danger | H318: Causes serious eye damage.[5] |

| Acute Toxicity, Oral | Exclamation Mark | Warning | H302: Harmful if swallowed.[5] |

Primary Hazards Explained

-

Corrosivity (Skin and Eyes): As a strong organic acid, this compound is expected to be corrosive.[4] Contact with skin can cause severe chemical burns, while eye contact poses a risk of serious, potentially irreversible damage, including blindness.[8][9] The acidic nature of the sulfonic acid group readily damages biological tissues upon contact.

-

Acute Oral Toxicity: Based on data for benzenesulfonic acid, ingestion is likely to be harmful.[5] Ingestion of corrosive materials can cause severe burns to the mouth, throat, and stomach, with a danger of perforation.[8][9]

-

Respiratory Irritation: As a solid, the compound can form dusts. Inhalation of these dusts can irritate the sinuses, lungs, and entire respiratory tract, leading to coughing and wheezing.[10][11]

Chemical Reactivity and Incompatibility

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases, as these can lead to vigorous or exothermic reactions.[9][12]

-

Water Reactivity: Some sulfonic acid derivatives can react vigorously with water.[4] While not explicitly documented for this specific compound, it is prudent to add it to water/solvents slowly and under controlled conditions.

-

Hazardous Decomposition Products: Upon combustion, this compound may release toxic and irritating gases, including carbon oxides (CO, CO₂), sulfur oxides (SOx), and nitrogen oxides (NOx).[7][12]

Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls must be applied to minimize exposure. Engineering controls are the first line of defense, followed by administrative controls and, finally, Personal Protective Equipment (PPE).

Mandatory Engineering Controls

-

Chemical Fume Hood: All handling of 4-(Pyridin-4-yloxy)-benzenesulfonic acid, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of dusts or vapors.[8][13]

-

Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in the immediate vicinity of the workstation.[8][12][14] Proximity is critical for immediate decontamination in case of accidental contact.

Personal Protective Equipment (PPE) Protocol

PPE is not a substitute for robust engineering controls but is essential for protecting against residual risks and accidental exposures.

Table 2: PPE Specifications

| Protection Type | Specification | Rationale |

|---|---|---|

| Eye/Face | ANSI Z87.1-compliant chemical splash goggles and a full-face shield.[10] | Protects against splashes of corrosive material. A face shield provides an additional layer of protection for the entire face.[15] |

| Hand | Chemical-resistant gloves (Nitrile or Butyl rubber).[16] Check manufacturer's data for breakthrough times. | Provides a barrier against direct skin contact. Nitrile and butyl offer good resistance to a range of acids.[17] Avoid latex gloves due to poor chemical resistance. |

| Body | A flame-retardant, chemical-resistant lab coat. A chemical-resistant apron may be worn over the lab coat for added protection during large-volume transfers.[10][17] | Protects skin and personal clothing from splashes and spills. |

| Footwear | Closed-toe, chemical-resistant shoes or boots.[10][16] | Prevents exposure to spills that may reach the floor. |

| Respiratory | A NIOSH-approved respirator with acid gas cartridges may be required if there is a potential for exceeding exposure limits or if engineering controls are insufficient.[12] | Protects against inhalation of fine dusts or aerosols, which can cause respiratory irritation.[15] |

Caption: PPE Donning and Doffing Workflow.

Standard Operating Procedures (SOPs) for Handling

Adherence to a detailed SOP is critical for ensuring safety and experimental integrity.

Preparation and Weighing (Solid)

-

Work Area Preparation: Ensure the chemical fume hood is clean, uncluttered, and the sash is at the appropriate working height.

-

Material Retrieval: Obtain the container of 4-(Pyridin-4-yloxy)-benzenesulfonic acid from its designated storage location (corrosives cabinet).[8][18]

-

Weighing: Perform all weighing operations on a tared weigh boat or paper inside the fume hood. Use spatulas and tools carefully to minimize the generation of airborne dust.

-

Container Sealing: Immediately and tightly reseal the main container after dispensing the required amount.[13][19]

-

Cleanup: Clean any residual dust from the spatula and weighing area with a damp cloth before removing equipment from the fume hood. Dispose of contaminated materials as hazardous waste.

Solution Preparation

-

Solvent First: Add the desired solvent to the reaction or storage vessel first.

-

Slow Addition: Slowly and carefully add the weighed solid 4-(Pyridin-4-yloxy)-benzenesulfonic acid to the solvent in small portions while stirring.

-

Temperature Control: Be aware of potential exothermic reactions, especially when dissolving in water or polar protic solvents. Use an ice bath for cooling if necessary.

-

Avoid Water Contamination: Never add water to the bulk solid, as this can cause spattering and a strong exothermic reaction.[14]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][19]

-

The storage area should be designated for corrosive materials.[8][18]

-

The compound may be hygroscopic and moisture-sensitive; storage under an inert atmosphere could be beneficial.[5]

Caption: First Aid Decision Tree for Exposure.

Waste Disposal

All waste materials contaminated with 4-(Pyridin-4-yloxy)-benzenesulfonic acid, including excess reagent, contaminated absorbents, and disposable PPE, must be treated as hazardous chemical waste. [5][12]

-

Segregation: Collect all waste in a designated, properly labeled, and sealed hazardous waste container.

-

Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name.

-

Consult EHS: Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health & Safety (EHS) department for specific disposal procedures and pickup schedules.

Conclusion

While 4-(Pyridin-4-yloxy)-benzenesulfonic acid is a valuable reagent in research and development, its structural characteristics strongly suggest it is a hazardous, corrosive compound that demands respect and careful handling. By implementing robust engineering controls, adhering to stringent PPE protocols, following established SOPs, and being prepared for emergencies, researchers can handle this compound safely and effectively. The causality is clear: the sulfonic acid moiety dictates the corrosive potential, and every handling step must be designed to mitigate this primary hazard.

References

-

Capital Resin Corporation. (2022). Strategies for the Safe Handling of Sulfonic Acid. [Link]

-

Chemistry LibreTexts. (2020). 17.3: The Sulfonic Acid Group and its Derivative. [Link]

-

GHS Brasil. (2018). Safety Data Sheet: Sulphonic Acid, 90%. [Link]

-

Your global partner in chemical trading. How can we use Labsa in safety?[Link]

-

North Carolina Department of Health and Human Services. (2019). Occupational Safety Resources on Sulfuric Acid. [Link]

-

Oxford Lab Fine Chem LLP. Material Safety Data Sheet: Benzene Sulphonic Acid. [Link]

-

LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026?[Link]

-

PubChem. CID 175264139 | C10H10N2O6S2. [Link]

-

Seton. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. [Link]

-

Australian Industrial Chemicals Introduction Scheme. (2024). Benzenesulfonic acid, dodecyl-, compound with 4,4-dimethyloxazolidine (1:1) - Draft Evaluation Statement. [Link]

-

Industrial Safety Tips. (2025). PPE For Chemical Handling With Example. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 4-(PYRIDIN-4-YLOXY)-BENZENESULFONIC ACID CAS#: 192329-80-9 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. capitalresin.com [capitalresin.com]

- 11. labsaco.com [labsaco.com]

- 12. fishersci.com [fishersci.com]

- 13. combi-blocks.com [combi-blocks.com]

- 14. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 15. leelinework.com [leelinework.com]

- 16. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]

- 17. PPE For Chemical Handling With Example [industrialsafetytips.in]

- 18. fishersci.com [fishersci.com]

- 19. assets.ctfassets.net [assets.ctfassets.net]

An In-depth Technical Guide to the Research Applications of 4-(Pyridin-4-yloxy)-benzenesulfonic acid

This guide provides a comprehensive overview of the potential research applications of 4-(Pyridin-4-yloxy)-benzenesulfonic acid, a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this molecule's unique structural and chemical properties.

Introduction: Unveiling a Privileged Scaffold

4-(Pyridin-4-yloxy)-benzenesulfonic acid is a bifunctional organic molecule featuring a pyridine ring linked to a benzenesulfonic acid moiety through an ether bond.[1][2][3] Its molecular formula is C₁₁H₉NO₄S, and it has a molecular weight of 251.26 g/mol .[1][2] The true potential of this compound lies not in its direct biological activity, but in its role as a "privileged scaffold" – a molecular framework that is recurrently found in biologically active compounds. Specifically, the diaryl ether linkage connecting a pyridine and a phenyl group is a cornerstone of numerous multi-kinase inhibitors, most notably the anticancer drug Sorafenib.[4][5][6][7]

The sulfonic acid group imparts increased water solubility, a desirable property in drug candidates, while the pyridine ring can participate in crucial hydrogen bonding interactions with biological targets.[8] This unique combination of features makes 4-(Pyridin-4-yloxy)-benzenesulfonic acid a valuable starting material and building block for the synthesis of novel therapeutic agents.

Core Application: Synthesis of Kinase Inhibitors for Oncology Research

The most prominent application of the 4-(pyridin-4-yloxy)phenyl motif is in the design and synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. By blocking the action of specific kinases, it is possible to halt tumor growth and progression.

The Sorafenib Archetype: A Blueprint for Drug Design

Sorafenib is an oral multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[6] It functions by inhibiting several key kinases involved in tumor cell proliferation and angiogenesis, including Raf-1, B-Raf, and vascular endothelial growth factor receptors (VEGFRs).[5][7] The chemical structure of Sorafenib prominently features a pyridin-4-yloxy-phenyl group, which is connected to a urea moiety. This highlights the importance of the 4-(pyridin-4-yloxy)phenyl core in achieving high-affinity binding to the kinase active site.

The synthesis of Sorafenib and its analogues provides a clear roadmap for the application of 4-(pyridin-4-yloxy)-benzenesulfonic acid derivatives. Several synthetic routes to Sorafenib involve the coupling of a 4-aminophenoxy-pyridine derivative with a substituted phenyl isocyanate to form the characteristic urea linkage.[4][5]

Workflow for Synthesizing a Kinase Inhibitor Library

The following diagram illustrates a generalized workflow for leveraging the 4-(pyridin-4-yloxy)phenyl scaffold in the synthesis of a library of potential kinase inhibitors.

Representative Experimental Protocol: Synthesis of a Sorafenib Analogue

This protocol outlines a plausible synthesis of a Sorafenib analogue starting from a derivative of 4-(pyridin-4-yloxy)-benzenesulfonic acid. The key transformation is the conversion of the sulfonic acid to an amine, followed by urea formation.

Step 1: Conversion of 4-(Pyridin-4-yloxy)-benzenesulfonic acid to 4-(4-Aminophenoxy)pyridine

-

Rationale: The sulfonic acid group is not typically used for direct coupling in this context. It is first converted to a more reactive functional group, such as an amine, which can then readily react to form the desired urea linkage. This transformation can be achieved through various multi-step procedures known in organic chemistry.

-

Procedure:

-

Convert the sulfonic acid to a sulfonyl chloride using a chlorinating agent (e.g., thionyl chloride or phosphorus pentachloride).

-

Reduce the sulfonyl chloride to a thiol.

-

Perform a desulfurization reaction to yield the corresponding aniline (4-(4-aminophenoxy)pyridine). Alternatively, a more direct synthesis of 4-(4-aminophenoxy)pyridine can be achieved via nucleophilic aromatic substitution between 4-chloropyridine and 4-aminophenol.[6]

-

Step 2: Urea Formation

-

Rationale: The urea functional group is a key structural motif in many kinase inhibitors, acting as a hydrogen bond donor and acceptor to interact with the kinase active site. The reaction of an amine with an isocyanate is a highly efficient method for forming ureas.

-

Procedure: [5]

-

Dissolve 4-(4-aminophenoxy)pyridine (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile).

-

Add a substituted phenyl isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) (1.1 eq) dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product often precipitates from the reaction mixture. Isolate the solid by filtration, wash with a non-polar solvent (e.g., hexane), and dry under vacuum to yield the desired diaryl urea.

-

| Reactant | Molecular Weight ( g/mol ) | Equivalents |

| 4-(4-Aminophenoxy)pyridine | 186.21 | 1.0 |

| 4-chloro-3-(trifluoromethyl)phenyl isocyanate | 223.56 | 1.1 |

Broader Research Potential: Beyond Kinase Inhibition

While the synthesis of kinase inhibitors is a major application, the structural features of 4-(pyridin-4-yloxy)-benzenesulfonic acid suggest its utility in other research areas.

Development of Multi-Target Anti-Inflammatory Agents

Benzenesulfonamide derivatives are known to inhibit enzymes such as carbonic anhydrases, cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX), all of which are implicated in inflammatory processes.[9] The 4-(pyridin-4-yloxy)-benzenesulfonic acid scaffold could be modified to create novel sulfonamide derivatives with potential multi-target anti-inflammatory activity.

Probes for Studying Enzyme Inhibition

The sulfonic acid moiety can be used as a handle for further chemical modifications, such as the attachment of fluorescent tags or affinity labels. This would allow for the creation of chemical probes to study the interactions of the pyridin-4-yloxy-phenyl scaffold with its biological targets.

Materials Science Applications

The presence of both an acidic sulfonic acid group and a basic pyridine ring makes 4-(pyridin-4-yloxy)-benzenesulfonic acid an interesting candidate for the development of functional materials. For example, it could be explored as a monomer for the synthesis of proton-conducting polymers for fuel cell applications or as a ligand for the formation of metal-organic frameworks (MOFs).

Signaling Pathways and Molecular Interactions

The diaryl ether motif present in 4-(pyridin-4-yloxy)-benzenesulfonic acid is a key component of inhibitors that target signaling pathways crucial for cancer cell survival and proliferation. The diagram below illustrates the Ras-Raf-MEK-ERK pathway, which is a primary target of Sorafenib and other kinase inhibitors derived from this scaffold.

Sources

- 1. scbt.com [scbt.com]

- 2. 4-(PYRIDIN-4-YLOXY)-BENZENESULFONIC ACID CAS#: 192329-80-9 [chemicalbook.com]

- 3. 192329-80-9|4-(Pyridin-4-yloxy)benzenesulfonic acid|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]

- 6. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]

"4-(Pyridin-4-yloxy)-benzenesulfonic acid" as a building block in organic synthesis

An In-depth Technical Guide to 4-(Pyridin-4-yloxy)-benzenesulfonic Acid: A Versatile Building Block in Modern Organic Synthesis

Introduction: A Bifunctional Scaffold for Innovation

In the landscape of organic synthesis, the strategic value of a building block is measured by its versatility, reactivity, and the structural motifs it can introduce into complex molecules. 4-(Pyridin-4-yloxy)-benzenesulfonic acid is a quintessential example of such a scaffold, elegantly combining three critical functional components in a single, stable molecule: a pyridine ring, a diaryl ether linkage, and a benzenesulfonic acid group.

This unique trifecta of functionalities makes it a highly sought-after intermediate in diverse fields, from medicinal chemistry to materials science. The pyridine moiety offers a basic nitrogen atom, which can act as a hydrogen bond acceptor or a coordination site for metals.[1][2] The rigid diaryl ether linkage provides a well-defined spatial orientation between the two aromatic rings. Finally, the sulfonic acid group serves as a highly versatile handle for chemical modification, a strong acid catalyst, or a means to impart aqueous solubility.[3] This guide provides a comprehensive overview of the synthesis, properties, and strategic applications of this powerful building block for researchers and drug development professionals.

Physicochemical & Structural Properties

A thorough understanding of a building block's fundamental properties is paramount for its effective use in synthesis. The key data for 4-(Pyridin-4-yloxy)-benzenesulfonic acid are summarized below.

| Property | Value | Source(s) |

| CAS Number | 192329-80-9 | [4][5] |

| Molecular Formula | C₁₁H₉NO₄S | [4][5] |

| Molecular Weight | 251.26 g/mol | [4][5] |

| Appearance | Typically a white to off-white solid | N/A |

| TPSA | 76.49 Ų | [6] |

| LogP | 2.12 | [6] |

| Storage | Sealed in dry, 2-8°C | [6] |

Synthesis of the Building Block

The construction of the 4-(pyridin-4-yloxy)-benzenesulfonic acid scaffold is most commonly achieved through nucleophilic aromatic substitution (SNAr). The core principle involves the coupling of a phenoxide with an electron-deficient pyridine ring.

A logical and industrially scalable approach involves the reaction of 4-hydroxybenzenesulfonic acid with an activated 4-halopyridine, such as 4-chloropyridine, in the presence of a base. The electron-withdrawing nature of the pyridine nitrogen atom facilitates the displacement of the halide by the phenoxide nucleophile.

-

Causality of Experimental Choices:

-

Solvent: A polar aprotic solvent like DMF or DMSO is typically used to dissolve the ionic intermediates and facilitate the SNAr reaction.

-

Base: A moderately strong base, such as potassium carbonate (K₂CO₃), is sufficient to deprotonate the phenol without causing unwanted side reactions.

-

Temperature: Elevated temperatures (80-150 °C) are often required to overcome the activation energy for the aromatic substitution.

-

Caption: Drug discovery workflow using the target building block.

Applications in Materials Science

The defined geometry and bifunctional nature of 4-(pyridin-4-yloxy)-benzenesulfonic acid make it an excellent candidate for the construction of advanced materials, particularly Metal-Organic Frameworks (MOFs).

MOFs are crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules. This building block can act as a "linker" or "strut" in MOF synthesis.

-

Coordination Site: The nitrogen atom of the pyridine ring serves as an excellent coordination site for a wide variety of metal ions (e.g., Zn(II), Cu(II), Co(II)). [7][8]* Charge Balancing and Functionality: The sulfonic acid group can remain deprotonated as a sulfonate anion to balance the charge of the metal centers within the framework. Furthermore, the acidic protons can imbue the MOF with properties like proton conductivity, making it suitable for applications in fuel cells or sensors. MOFs functionalized with sulfonic acid tags have been shown to be effective catalysts. [9]

Key Transformations & Experimental Protocol

The most valuable transformation of 4-(pyridin-4-yloxy)-benzenesulfonic acid is its conversion to a sulfonamide. This two-step process involves activation of the sulfonic acid to a sulfonyl chloride, followed by reaction with an amine.

Representative Protocol: Synthesis of a 4-(Pyridin-4-yloxy)benzenesulfonamide Derivative

This protocol describes a general, self-validating methodology for the synthesis of a sulfonamide derivative, a cornerstone reaction in medicinal chemistry. [10][11] Step 1: Activation to the Sulfonyl Chloride

-

System Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend 4-(pyridin-4-yloxy)-benzenesulfonic acid (1.0 eq) in thionyl chloride (SOCl₂, 5-10 eq).

-

Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-5 drops). The DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is the active catalyst for the conversion.

-

Reaction: Heat the mixture to reflux (approx. 80 °C) under a nitrogen atmosphere. Monitor the reaction by TLC or by observing the dissolution of the solid starting material (typically 2-4 hours).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully remove the excess thionyl chloride under reduced pressure. The resulting crude 4-(pyridin-4-yloxy)benzenesulfonyl chloride is often a solid or oil and is typically used in the next step without further purification due to its moisture sensitivity.

Step 2: Sulfonamide Formation

-

System Setup: In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine or pyridine (2.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

-

Addition: Dissolve the crude sulfonyl chloride from Step 1 in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution with vigorous stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: Upon completion, quench the reaction with water. Separate the organic layer, and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure sulfonamide derivative.

Conclusion

4-(Pyridin-4-yloxy)-benzenesulfonic acid is more than a simple chemical intermediate; it is a strategically designed building block that provides a direct entry point to privileged structures in both medicine and materials. Its inherent functionality—a metal-coordinating pyridine, a rigid ether linker, and a highly versatile sulfonic acid—offers a robust platform for creating molecular complexity and function. For scientists engaged in the pursuit of novel therapeutics and advanced materials, a comprehensive understanding of this scaffold's properties and reactivity is an invaluable asset in the molecular design and synthesis workflow.

References

-

Szemenyei, B., Novotny, B., Zsolnai, S., & Huszthy, P. (2020). A Practical, One-Pot Synthesis of Sulfonylated Pyridines. ChemInform, 51(42). Available at: [Link]

-

Abreo, M. A., Lin, N. H., Garvey, D. S., Gunn, D. E., Hettinger, A. M., Wasicak, J. T., ... & Anderson, D. J. (1996). Novel 3-Pyridyl Ethers with Subnanomolar Affinity for Central Neuronal Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry, 39(4), 817-825. Available at: [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available at: [Link]

-

Lee, J., Davis, C. B., Rivero, R. A., Reitz, A. B., & Shank, R. P. (2000). Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 10(10), 1063-1066. Available at: [Link]

-

Ball, M., Bismuto, F. P., & Thomson, D. W. (2020). Umpolung Synthesis of Pyridyl Ethers by BiV‐Mediated O‐Arylation of Pyridones. Angewandte Chemie International Edition, 59(35), 15031-15036. Available at: [Link]

-

Woolven, H., Gonzalez-Rodriguez, C., Marco, I., Thompson, A. L., & Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9517-9521. Available at: [Link]

-

ResearchGate. (n.d.). Umpolung Synthesis of Pyridyl Ethers by Bi(V)‐Mediated O‑Arylation of Pyridones. Available at: [Link]

-

Chem-Impex. (n.d.). Ácido 4-(piridin-3-iloxi)bencenosulfónico. Available at: [Link]

-

El-Metwaly, A. M., El-Sayed, R., El-Gazzar, M. G., & Al-Omair, M. A. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega, 5(40), 25867-25878. Available at: [Link]

-

Lee, J. H., Kim, S., Park, S., Lee, S. G., & Baik, M. H. (2020). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. Journal of the American Chemical Society, 142(28), 12241-12247. Available at: [Link]

-

ResearchGate. (n.d.). Four dual-functional Luminescent Zn(II)-MOFs based on 1,2,4,5-benzenetetracarboxylic acid with pyridylbenzimidazole ligands for detection of Iron (III) ions and acetylacetone. Available at: [Link]

-

Wang, Q. Q., Qi, Y., Liu, G. H., & Yu, Q. (2020). Four dual-functional luminescent Zn(ii)-MOFs based on 1,2,4,5-benzenetetracarboxylic acid with pyridylbenzimidazole ligands for detection of iron(iii) ions and acetylacetone. CrystEngComm, 22(3), 479-488. Available at: [Link]

-

Shultz, A. M., Sarjeant, A. A., Farha, O. K., Hupp, J. T., & Nguyen, S. T. (2011). Post-synthesis modification of a metal-organic framework to form metallosalen-containing MOF materials. Journal of the American Chemical Society, 133(34), 13252-13255. Available at: [Link]

-

Shultz, A. M., Sarjeant, A. A., Farha, O. K., Hupp, J. T., & Nguyen, S. T. (2011). Post-Synthesis Modification of a MetalOrganic Framework To Form Metallosalen-Containing MOF Materials. Northwestern University. Available at: [Link]

-

ResearchGate. (n.d.). Application of Metal-Organic Frameworks with Sulfonic Acid Tags in the Synthesis of Pyrazolo[3,4-b]pyridines via a Cooperative Vinylogous Anomeric-Based Oxidation. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]

- 5. 192329-80-9|4-(Pyridin-4-yloxy)benzenesulfonic acid|BLD Pharm [bldpharm.com]

- 6. chemscene.com [chemscene.com]

- 7. researchgate.net [researchgate.net]

- 8. Four dual-functional luminescent Zn(ii)-MOFs based on 1,2,4,5-benzenetetracarboxylic acid with pyridylbenzimidazole ligands for detection of iron(iii) ions and acetylacetone - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 4-(Pyridin-4-yloxy)-benzenesulfonic acid: Synthesis, History, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pyridin-4-yloxy)-benzenesulfonic acid is a bifunctional organic compound that integrates the structural motifs of a diaryl ether and an arylsulfonic acid. This unique combination of a pyridine ring linked to a benzenesulfonic acid moiety via an ether linkage bestows upon it a distinct set of physicochemical properties, including high polarity, water solubility, and the potential for zwitterionic characteristics. While not a widely commercialized compound, its structural components are prevalent in numerous pharmacologically active molecules and functional materials. The pyridinoxy fragment is a key feature in several kinase inhibitors, and the benzenesulfonic acid group is a common solubilizing and salt-forming functional group in pharmaceuticals.

This technical guide provides a comprehensive overview of 4-(Pyridin-4-yloxy)-benzenesulfonic acid, delving into its historical context through the lens of the foundational reactions that enable its synthesis. We will explore its preparation in detail, offering scientifically grounded, step-by-step experimental protocols. Furthermore, this guide will cover the analytical techniques for its characterization and discuss its potential applications in medicinal chemistry and materials science.

Historical Context: A Legacy of Foundational Reactions

The history of 4-(Pyridin-4-yloxy)-benzenesulfonic acid is not one of a singular, celebrated discovery but is rather intertwined with the development of two cornerstone reactions in organic chemistry: the Ullmann condensation and electrophilic aromatic sulfonation. Understanding the evolution of these methods provides the essential context for the synthesis and study of this and related molecules.

The Ullmann Condensation: Forging the Diaryl Ether Bond

The formation of the diaryl ether linkage is a critical step in the synthesis of the 4-phenoxypyridine core of the target molecule. The classical method for this transformation is the Ullmann condensation, first reported by Fritz Ullmann in the early 20th century.[1][2] This reaction traditionally involves the copper-catalyzed coupling of an aryl halide with a phenol in the presence of a base at elevated temperatures.[1][2]

Initially, the Ullmann reaction was characterized by harsh conditions, often requiring high-boiling polar solvents and stoichiometric amounts of copper powder or salts, which limited its scope and led to variable yields.[3] Over the decades, significant advancements have been made, including the use of copper(I) salts, activating ligands, and milder reaction conditions, which have broadened the applicability of this powerful C-O bond-forming reaction.[4]

Electrophilic Aromatic Sulfonation: Introducing the Sulfonic Acid Moiety

The introduction of the sulfonic acid group onto the benzene ring is achieved through electrophilic aromatic sulfonation. This reaction, a fundamental example of electrophilic aromatic substitution, involves the treatment of an aromatic compound with a sulfonating agent, typically fuming sulfuric acid (oleum) or sulfur trioxide.[5] The electrophile, SO₃ or its protonated form, attacks the electron-rich aromatic ring, leading to the formation of the corresponding arylsulfonic acid.

The sulfonation of pyridine and its derivatives presents unique challenges due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic attack. However, under forcing conditions, such as high temperatures and the use of a catalyst like mercury(II) sulfate, sulfonation of pyridine can be achieved, typically yielding the 3-sulfonic acid derivative.

Synthesis of 4-(Pyridin-4-yloxy)-benzenesulfonic acid

The synthesis of 4-(Pyridin-4-yloxy)-benzenesulfonic acid can be logically approached in a two-step sequence: first, the formation of the 4-phenoxypyridine core via an Ullmann condensation, followed by the sulfonation of the resulting diaryl ether.

Part 1: Synthesis of 4-Phenoxypyridine via Ullmann Condensation

This procedure details the copper-catalyzed synthesis of 4-phenoxypyridine from 4-chloropyridine and phenol.

Reaction Principle: The Ullmann condensation forges the C-O bond between the pyridine and benzene rings. A copper(I) catalyst is employed to facilitate the coupling of the phenoxide with the aryl halide. The use of a base is essential to generate the nucleophilic phenoxide.

Caption: Ullmann condensation for the synthesis of 4-phenoxypyridine.

Experimental Protocol:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add phenol (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the reactants.

-

Reactant Addition: Add 4-chloropyridine hydrochloride (1.0 eq) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 120-140 °C and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

| Component | Molar Ratio | Notes |

| Phenol | 1.0 | |

| 4-Chloropyridine HCl | 1.0 | |

| Potassium Carbonate | 2.0 | Acts as the base. |

| Copper(I) Iodide | 0.1 | Catalyst. |

| DMF | - | Anhydrous solvent. |

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvent and a nitrogen atmosphere is crucial to prevent the deactivation of the catalyst and side reactions involving water.

-

Base: Potassium carbonate is a suitable base for deprotonating phenol to the more nucleophilic phenoxide. An excess is used to ensure complete deprotonation.

-

Catalyst: Copper(I) iodide is an effective catalyst for Ullmann-type reactions, facilitating the coupling through a proposed oxidative addition-reductive elimination cycle.

-

Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction at elevated temperatures.

Part 2: Sulfonation of 4-Phenoxypyridine

This procedure outlines the electrophilic aromatic sulfonation of the synthesized 4-phenoxypyridine.

Reaction Principle: The electron-rich benzene ring of 4-phenoxypyridine is more susceptible to electrophilic attack than the pyridine ring. Treatment with a strong sulfonating agent will introduce a sulfonic acid group, primarily at the para-position of the phenoxy group due to the ortho,para-directing effect of the ether oxygen.

Caption: Electrophilic aromatic sulfonation of 4-phenoxypyridine.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, carefully add fuming sulfuric acid (20% SO₃).

-

Reactant Addition: Cool the fuming sulfuric acid in an ice bath and slowly add 4-phenoxypyridine (1.0 eq) in portions, ensuring the temperature does not rise significantly.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-100 °C for 4-6 hours. Monitor the reaction by observing the dissolution of the starting material.

-

Work-up: Carefully pour the cooled reaction mixture onto crushed ice. The product may precipitate out of the acidic solution.

-

Purification: The crude product can be collected by filtration. Purification can be achieved by recrystallization from water or an alcohol-water mixture. The sulfonic acid can also be converted to its sodium salt by neutralization with sodium bicarbonate to facilitate purification.

| Component | Molar Ratio / Concentration | Notes |

| 4-Phenoxypyridine | 1.0 | |

| Fuming Sulfuric Acid | Excess (as solvent) | 20% SO₃ recommended. |

Causality Behind Experimental Choices:

-

Sulfonating Agent: Fuming sulfuric acid (oleum) is a powerful sulfonating agent necessary to achieve sulfonation of the moderately activated benzene ring.

-

Temperature Control: The initial cooling is important to control the exothermic reaction. Subsequent heating is required to drive the reaction to completion.

-

Work-up: Pouring the reaction mixture onto ice serves to quench the reaction and dilute the strong acid, facilitating the isolation of the product.

Physicochemical and Spectroscopic Characterization

The structure and purity of 4-(Pyridin-4-yloxy)-benzenesulfonic acid can be confirmed by a combination of spectroscopic and analytical techniques.

| Property | Expected Value / Observation |

| Molecular Formula | C₁₁H₉NO₄S |

| Molecular Weight | 251.26 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water, DMSO; sparingly soluble in polar organic solvents. |

Spectroscopic Data:

-

¹H NMR (D₂O): The proton NMR spectrum is expected to show characteristic signals for both the pyridine and the substituted benzene rings. The pyridine protons will appear as two sets of doublets in the downfield region. The protons on the sulfonated benzene ring will also appear as two sets of doublets, with chemical shifts influenced by the electron-withdrawing sulfonic acid group and the electron-donating ether oxygen.

-

¹³C NMR (D₂O): The carbon NMR will display signals corresponding to all eleven carbon atoms in the molecule. The carbons of the pyridine ring will be in the aromatic region, with the carbon attached to the nitrogen appearing at a characteristic downfield shift. The carbons of the benzenesulfonic acid moiety will also be in the aromatic region, with their chemical shifts reflecting the substitution pattern.

-

FTIR (KBr): The infrared spectrum will show characteristic absorption bands for the sulfonic acid group (S=O stretching around 1350 and 1170 cm⁻¹, and O-H stretching as a broad band). The C-O-C ether linkage will exhibit a stretching vibration around 1240 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

-

Mass Spectrometry (ESI-MS): In negative ion mode, the mass spectrum should show a prominent peak for the deprotonated molecule [M-H]⁻ at m/z 250.2. In positive ion mode, the protonated molecule [M+H]⁺ may be observed at m/z 252.3, although zwitterionic character might influence ionization.

Potential Applications

While specific applications of 4-(Pyridin-4-yloxy)-benzenesulfonic acid are not extensively documented in the literature, its structural features suggest potential utility in several areas of research and development:

-

Medicinal Chemistry: The 4-phenoxypyridine scaffold is a known pharmacophore in various kinase inhibitors developed for cancer therapy. The addition of a sulfonic acid group could be explored as a strategy to improve the aqueous solubility and pharmacokinetic properties of such drug candidates.

-

Materials Science: The zwitterionic nature of this compound could be of interest in the development of novel organic electronic materials, ion-exchange resins, or as a component in polymer chemistry.

-

Coordination Chemistry: The pyridine nitrogen and the sulfonic acid group provide potential coordination sites for metal ions, suggesting its use as a ligand in the synthesis of coordination polymers or metal-organic frameworks (MOFs).

Conclusion

4-(Pyridin-4-yloxy)-benzenesulfonic acid is a molecule whose synthesis is rooted in the rich history of organic chemistry. By leveraging the power of the Ullmann condensation and electrophilic aromatic sulfonation, this compound can be accessed and studied. Its unique combination of a biologically relevant diaryl ether core and a versatile sulfonic acid functional group makes it an intriguing target for further investigation in the fields of drug discovery and materials science. This guide provides a solid foundation for researchers and scientists to synthesize, characterize, and explore the potential of this and related molecules.

References

-

Ullmann, F.; Bielecki, J. Ueber Synthesen in der Biphenylreihe. Ber. Dtsch. Chem. Ges.1901 , 34 (2), 2174–2185. [Link]

-

Ullmann, F. Ueber eine neue Bildungsweise von Phenyläthern. Ber. Dtsch. Chem. Ges.1903 , 36 (2), 2382–2384. [Link]

-

Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chem. Rev.2002 , 102 (5), 1359–1470. [Link]

-

Monnier, F.; Taillefer, M. Catalytic Ullmann-Type Coupling Reactions. Angew. Chem. Int. Ed.2009 , 48 (38), 6954–6971. [Link]

-

March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley: New York, 1992; pp 526-528. [Link]

Sources

Theoretical studies on "4-(Pyridin-4-yloxy)-benzenesulfonic acid"

An In-depth Technical Guide to the Theoretical and Computational Study of 4-(Pyridin-4-yloxy)-benzenesulfonic Acid

Abstract

4-(Pyridin-4-yloxy)-benzenesulfonic acid is a molecule of significant interest, possessing a unique combination of a diaryl ether linkage, a pyridinyl group capable of hydrogen bonding and metal coordination, and a highly polar sulfonic acid group. This guide provides a comprehensive framework for the theoretical investigation of this compound, leveraging computational chemistry to elucidate its structural, electronic, and interactive properties. It is intended for researchers, chemists, and drug development professionals seeking to understand and predict the behavior of this molecule for applications ranging from medicinal chemistry to materials science. We will explore the causality behind methodological choices, present validated protocols, and offer insights into interpreting the resulting data.

Table of Contents

-

Introduction: The Molecular Architecture and Its Implications

-

Part 1: In Silico Characterization of Intrinsic Molecular Properties 2.1. Quantum Chemical Approach: Elucidating Electronic Structure 2.2. Conformational Landscape and Flexibility

-

Part 2: Application-Oriented Theoretical Investigations 3.1. Probing Non-Covalent Interaction Propensities 3.2. Case Study: Molecular Docking in Kinase Inhibition 3.3. Predictive Modeling of Physicochemical Properties (ADMET)

-

Part 3: Validated Computational Methodologies 4.1. Protocol 1: Geometry Optimization and Electronic Property Calculation via DFT 4.2. Protocol 2: Molecular Docking Simulation

-

References

Introduction: The Molecular Architecture and Its Implications

4-(Pyridin-4-yloxy)-benzenesulfonic acid is a bifunctional organic compound featuring a central diaryl ether scaffold. This structure is noteworthy for several reasons:

-

The Pyridyloxy Moiety: The pyridinyl group is a common feature in many pharmacologically active compounds. Its nitrogen atom can act as a hydrogen bond acceptor and a coordination site for metal ions, making it a key pharmacophore.

-

The Benzenesulfonic Acid Group: This group is strongly acidic and typically ionized at physiological pH, conferring high water solubility. Its ability to form strong hydrogen bonds and salt bridges makes it a critical anchor for molecular recognition at receptor sites.

-

The Diaryl Ether Linkage: This ether bond provides a degree of conformational flexibility, allowing the two aromatic rings to adopt various spatial orientations. This flexibility is crucial for fitting into binding pockets of proteins or for self-assembly in materials.

The confluence of these features suggests potential applications as a linker molecule in metal-organic frameworks (MOFs), a fragment in drug design targeting protein kinases, or a functional monomer in polymer chemistry. Theoretical studies provide a powerful, cost-effective means to explore these possibilities by predicting molecular behavior at the atomic level before undertaking extensive experimental synthesis and testing.

Part 1: In Silico Characterization of Intrinsic Molecular Properties

Before exploring how the molecule interacts with its environment, we must first understand its intrinsic properties. Computational chemistry offers a window into the molecule's preferred shape, electron distribution, and energy levels.

Quantum Chemical Approach: Elucidating Electronic Structure